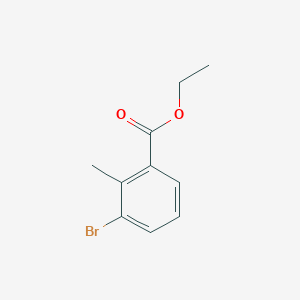

Ethyl 3-bromo-2-methylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZDEZLLBGJTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for Ethyl 3-bromo-2-methylbenzoate, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic strategies, complete with detailed experimental protocols and quantitative data to support reproducibility and optimization.

Introduction

Ethyl 3-bromo-2-methylbenzoate is a substituted aromatic carboxylic acid ester. Its structure, featuring a bromine atom and a methyl group on the benzene ring, offers multiple points for further chemical modification. This makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The primary and most direct method for its synthesis is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. This guide will detail the synthesis of this precursor acid and its subsequent conversion to the target ethyl ester.

Synthesis of the Precursor: 3-bromo-2-methylbenzoic acid

There are several viable pathways to synthesize 3-bromo-2-methylbenzoic acid. Two common and effective methods are presented here: synthesis from 1,3-dibromo-2-methylbenzene and hydrolysis of the corresponding methyl ester. A third potential route via a Sandmeyer reaction is also discussed.

Synthesis from 1,3-dibromo-2-methylbenzene

This method involves a lithium-halogen exchange followed by carboxylation with dry ice (solid carbon dioxide).

Reaction Pathway:

Caption: Synthesis of 3-bromo-2-methylbenzoic acid from 1,3-dibromo-2-methylbenzene.

Experimental Protocol:

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere and cooled to -78 °C, tert-butyl lithium (t-BuLi, 1.5 M in pentane, 17 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. Subsequently, an excess of crushed dry ice is added in portions, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a 5% aqueous sodium hydroxide solution (40 mL) and washed with dichloromethane (2 x 10 mL). The aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to yield 3-bromo-2-methylbenzoic acid.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 1,3-dibromo-2-methylbenzene | t-BuLi, CO₂ (dry ice) | THF | -78 °C to RT | ~3 hours | 63.4%[1] |

Synthesis via Hydrolysis of Methyl 3-bromo-2-methylbenzoate

This method is useful if the methyl ester is readily available or is synthesized as an intermediate. The hydrolysis is typically carried out under basic conditions.

Experimental Protocol:

A mixture of methyl 3-bromo-2-methylbenzoate (35.0 g, 152.79 mmol) and lithium hydroxide (10.9 g, 453.79 mmol) in a mixture of tetrahydrofuran (300 mL) and water (50 mL) is stirred at 60 °C for 16 hours. The reaction mixture is then concentrated under vacuum. The residue is diluted with water (80 mL) and acidified to pH 4 with 2N HCl. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 3-bromo-2-methylbenzoic acid as a white solid.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Methyl 3-bromo-2-methylbenzoate | LiOH, H₂O | THF | 60 °C | 16 hours | 91%[1] |

Potential Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. While a specific protocol for the synthesis of 3-bromo-2-methylbenzoic acid from 2-amino-3-methylbenzoic acid was not found in the immediate literature, a general procedure for a similar substrate, 3-aminobenzoic acid, can be adapted. This route is a plausible alternative for accessing the desired precursor.

Conceptual Signaling Pathway:

Caption: Conceptual pathway for the Sandmeyer synthesis of 3-bromo-2-methylbenzoic acid.

Synthesis of Ethyl 3-bromo-2-methylbenzoate

The final step in the synthesis is the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol, catalyzed by a strong acid.

Experimental Workflow:

Caption: General workflow for the Fischer esterification and purification of Ethyl 3-bromo-2-methylbenzoate.

Experimental Protocol:

To a solution of 3-bromo-2-methylbenzoic acid (e.g., 8.0 g) in anhydrous ethanol (200 mL), concentrated sulfuric acid (3 mL) is added carefully. The mixture is heated at reflux for 2 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is taken up in a mixture of water (50 mL) and ethyl acetate (200 mL). The organic phase is separated and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated solution of sodium chloride (brine). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and filtered. The solvent is evaporated under reduced pressure to yield the crude ethyl 3-bromo-2-methylbenzoate, which can be further purified by vacuum distillation.[2]

Quantitative Data for Esterification:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 3-bromo-2-methylbenzoic acid | H₂SO₄ (catalyst) | Ethanol | Reflux | 2 hours | >90% (typical)[2] |

Conclusion

The synthesis of Ethyl 3-bromo-2-methylbenzoate is a straightforward process that relies on the effective synthesis of its precursor, 3-bromo-2-methylbenzoic acid. The methods outlined in this guide, particularly the synthesis of the acid from 1,3-dibromo-2-methylbenzene followed by a classic Fischer esterification, provide reliable and high-yielding routes to the target molecule. The provided protocols and quantitative data serve as a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. Careful control of reaction conditions, especially temperature and moisture, is crucial for achieving optimal yields and purity.

References

An In-depth Technical Guide to Ethyl 3-bromo-2-methylbenzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-bromo-2-methylbenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from related compounds and established chemical principles to offer a reliable resource.

Chemical and Physical Properties

Quantitative data for Ethyl 3-bromo-2-methylbenzoate is not extensively reported in publicly available literature. The following table summarizes its fundamental chemical properties, which can be reliably determined from its structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | Calculated |

| Molecular Weight | 243.10 g/mol | [1] |

| IUPAC Name | ethyl 3-bromo-2-methylbenzoate | - |

| CAS Number | Not explicitly assigned | - |

| Appearance | Expected to be a liquid | Inferred from similar compounds |

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 3-bromo-2-methylbenzoate is not widely available. However, based on its structure, the following characteristic signals can be predicted.

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals in the aromatic region for the benzene ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl group carbon, and the aromatic carbons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ester, C-O stretches, and bands characteristic of the substituted benzene ring. |

Researchers synthesizing this compound will need to perform their own spectroscopic analysis to confirm its identity and purity.

Experimental Protocols

A. Synthesis of Ethyl 3-bromo-2-methylbenzoate

The synthesis of Ethyl 3-bromo-2-methylbenzoate can be achieved through a two-step process starting from 1,3-dibromo-2-methylbenzene. The first step involves the formation of the carboxylic acid, followed by esterification.

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid [2]

This procedure involves the lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation with dry ice.

-

Reagents and Materials:

-

1,3-dibromo-2-methylbenzene

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

5% aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

-

-

Procedure:

-

Under an argon atmosphere, a solution of 1,3-dibromo-2-methylbenzene in anhydrous THF is cooled to -80°C.

-

tert-Butyllithium (1.5 M in pentane) is added dropwise, maintaining the temperature between -76°C and -78°C.

-

The reaction mixture is stirred at this temperature for 2 hours.

-

The mixture is then cooled to below -80°C, and an excess of dry ice is added.

-

The reaction is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

A 5% aqueous NaOH solution is added to the residue, and the aqueous phase is washed with dichloromethane.

-

The aqueous phase is acidified to pH 1 with concentrated HCl and then extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 3-bromo-2-methylbenzoic acid.[2]

-

Step 2: Fischer Esterification to Ethyl 3-bromo-2-methylbenzoate

This is a standard procedure for converting a carboxylic acid to an ethyl ester.

-

Reagents and Materials:

-

3-bromo-2-methylbenzoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

3-bromo-2-methylbenzoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated at reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated NaHCO₃ solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude Ethyl 3-bromo-2-methylbenzoate.

-

The final product can be purified by vacuum distillation.

-

Mandatory Visualizations

Caption: Synthesis workflow for Ethyl 3-bromo-2-methylbenzoate.

Reactivity and Potential Applications

Ethyl 3-bromo-2-methylbenzoate is a versatile building block in organic synthesis. The presence of the bromo substituent on the aromatic ring allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of functional groups. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

In the context of drug development, substituted benzoic acid scaffolds are common in medicinal chemistry. This compound can serve as a key intermediate for the synthesis of novel bioactive molecules. For instance, related bromo-aromatic compounds are used in the development of pharmaceuticals and agrochemicals.[3]

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 3-bromo-2-methylbenzoate is not available, general precautions for similar aromatic bromine compounds should be followed.[4][5][6]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Analysis of Ethyl 3-bromo-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 3-bromo-2-methylbenzoate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Ethyl 3-bromo-2-methylbenzoate. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.45 | d | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 2.45 | s | 3H | Ar-CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts can vary slightly based on the prediction algorithm and solvent. The aromatic protons' splitting pattern will depend on the coupling constants between them.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary, C-Br) |

| ~61 | -OCH₂CH₃ |

| ~22 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium-Weak | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| 1550-1600 | Medium-Weak | C=C stretch (aromatic ring) |

| 1250-1300 | Strong | C-O stretch (ester) |

| 1000-1100 | Medium | C-O stretch (ester) |

| ~750 | Strong | C-H out-of-plane bend (aromatic) |

| 550-650 | Medium-Weak | C-Br stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Relative Intensity | Assignment |

| 242/244 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |

| 197/199 | High | [M - OCH₂CH₃]⁺ |

| 169/171 | Moderate | [M - OCH₂CH₃ - CO]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a small organic molecule like Ethyl 3-bromo-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-bromo-2-methylbenzoate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat (undiluted) Ethyl 3-bromo-2-methylbenzoate directly onto the ATR crystal.[4]

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of Ethyl 3-bromo-2-methylbenzoate (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Set to the standard 70 eV.

-

Source Temperature: Typically around 230 °C.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The presence of bromine will be indicated by isotopic peaks (M and M+2) of nearly equal intensity.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like Ethyl 3-bromo-2-methylbenzoate.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of Ethyl 3-bromo-2-methylbenzoate and the experimental procedures to obtain them. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-2-methylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to its specific isomeric structure, a dedicated CAS (Chemical Abstracts Service) number for Ethyl 3-bromo-2-methylbenzoate is not readily found in major chemical databases. However, this guide furnishes detailed information on its synthesis, and for comparative purposes, data on the closely related and cataloged precursor, 3-bromo-2-methylbenzoic acid, and its methyl ester analog, Methyl 3-bromo-2-methylbenzoate.

Physicochemical and Spectral Data

Quantitative data for the precursor acid and the analogous methyl ester are presented below. These values provide a reliable reference for predicting the properties of Ethyl 3-bromo-2-methylbenzoate.

Table 1: Physicochemical Properties of 3-bromo-2-methylbenzoic acid and its Esters

| Property | 3-bromo-2-methylbenzoic acid | Methyl 3-bromo-2-methylbenzoate | Ethyl 3-bromo-2-methylbenzoate (Predicted) |

| CAS Number | 76006-33-2[1][2][3] | 99548-54-6[4] | Not available |

| Molecular Formula | C₈H₇BrO₂ | C₉H₉BrO₂ | C₁₀H₁₁BrO₂ |

| Molecular Weight | 215.04 g/mol [1][3] | 229.07 g/mol | 243.10 g/mol |

| Appearance | White to off-white crystalline powder[1][2] | - | Colorless to pale yellow liquid |

| Melting Point | 152-156 °C[1][2][3] | - | Not available |

| Boiling Point | 316.1 °C at 760 mmHg[1][2] | - | > 250 °C at 760 mmHg |

| Density | ~1.6 g/cm³[1][2] | - | ~1.4 g/cm³ |

Table 2: Spectral Data of Precursor and Analogous Ester

| Spectral Data | 3-bromo-2-methylbenzoic acid | Methyl 3-bromo-2-methylbenzoate | Ethyl 3-bromo-2-methylbenzoate (Expected) |

| ¹H NMR | Spectra available, shows characteristic aromatic and carboxylic acid protons. | Spectra available, shows characteristic aromatic, methyl ester, and ring methyl protons. | Expected to show characteristic aromatic protons, a quartet for the -OCH₂- group, a triplet for the -CH₃ of the ethyl group, and a singlet for the ring methyl group. |

| ¹³C NMR | Spectra available. | Spectra available. | Expected to show characteristic peaks for the carbonyl carbon, aromatic carbons, the -OCH₂- carbon, the ethyl -CH₃ carbon, and the ring methyl carbon. |

| IR Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), and C-Br bonds. | Characteristic peaks for C=O (ester), C-O, and C-Br bonds. | Expected to show strong C=O stretching (ester) around 1720 cm⁻¹, C-O stretching, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight. | Expected to show a molecular ion peak (M+) at m/z 242 and a prominent (M+2)+ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

The synthesis of Ethyl 3-bromo-2-methylbenzoate is most directly achieved through the Fischer esterification of 3-bromo-2-methylbenzoic acid. The following protocol is a standard procedure that can be adapted for this specific transformation.

Synthesis of Ethyl 3-bromo-2-methylbenzoate via Fischer Esterification

Materials:

-

3-bromo-2-methylbenzoic acid (1.0 eq)

-

Anhydrous ethanol (10-20 eq, serving as both reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-methylbenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-bromo-2-methylbenzoate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure ester.

Mandatory Visualizations

Caption: Synthesis workflow for Ethyl 3-bromo-2-methylbenzoate.

Applications in Drug Development

Substituted benzoic acids and their ester derivatives are pivotal scaffolds in medicinal chemistry. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the bromo- and methyl- substituents on the aromatic ring provide vectors for further chemical modifications to explore structure-activity relationships (SAR).

Derivatives of 3-bromo-2-methylbenzoic acid have been investigated as intermediates in the synthesis of various biologically active compounds. These include α-2 adrenoceptor agonists, Smoothened (SMO) receptor antagonists, which are relevant in cancer therapy, and inhibitors of HIV-1 entry.[1] The ester functionality, such as in Ethyl 3-bromo-2-methylbenzoate, can serve as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. This strategy is often employed to improve the oral bioavailability of drug candidates.[5] The unique substitution pattern of Ethyl 3-bromo-2-methylbenzoate makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.[6]

References

- 1. innospk.com [innospk.com]

- 2. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 4. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Molecular structure of Ethyl 3-bromo-2-methylbenzoate

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 3-bromo-2-methylbenzoate. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs to predict its characteristics. Detailed experimental protocols for its synthesis via Fischer esterification are presented, along with expected spectroscopic data to aid in its identification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Properties

Ethyl 3-bromo-2-methylbenzoate is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group at position 1, a methyl group at position 2, and a bromine atom at position 3.

Chemical Structure

The chemical structure of Ethyl 3-bromo-2-methylbenzoate is presented below:

Caption: 2D structure of Ethyl 3-bromo-2-methylbenzoate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Exact Mass | 241.99424 Da |

| Monoisotopic Mass | 241.99424 Da |

| Topological Polar Surface Area | 26.3 Ų |

| LogP (predicted) | 3.2 |

Synthesis

Ethyl 3-bromo-2-methylbenzoate can be synthesized via the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Pathway

The following diagram illustrates the synthesis of Ethyl 3-bromo-2-methylbenzoate from 3-bromo-2-methylbenzoic acid.

Caption: Synthesis of Ethyl 3-bromo-2-methylbenzoate.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

-

3-bromo-2-methylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO₂ evolution!), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Ethyl 3-bromo-2-methylbenzoate.

-

The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Data (Predicted)

Direct spectroscopic data for Ethyl 3-bromo-2-methylbenzoate is not available in the searched literature. The following data is predicted based on the analysis of analogous compounds such as ethyl 3-bromobenzoate and methyl 3-bromo-2-methylbenzoate.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H (ortho to Br) |

| ~7.2-7.4 | t | 1H | Aromatic H (para to Br) |

| ~7.5-7.7 | d | 1H | Aromatic H (ortho to CO₂Et) |

| ~4.3-4.4 | q | 2H | -OCH₂CH₃ |

| ~2.4-2.5 | s | 3H | Ar-CH₃ |

| ~1.3-1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-167 | C=O (Ester) |

| ~138-140 | Aromatic C-CH₃ |

| ~133-135 | Aromatic C-H |

| ~131-133 | Aromatic C-CO₂Et |

| ~128-130 | Aromatic C-H |

| ~122-124 | Aromatic C-Br |

| ~120-122 | Aromatic C-H |

| ~61-62 | -OCH₂CH₃ |

| ~20-22 | Ar-CH₃ |

| ~14-15 | -OCH₂CH₃ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1550-1600 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Medium | C-O stretch (ester) |

| ~700-800 | Strong | C-Br stretch |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Interpretation |

| 242/244 | [M]⁺, Molecular ion |

| 213/215 | [M - C₂H₅]⁺, Loss of ethyl group |

| 197/199 | [M - OC₂H₅]⁺, Loss of ethoxy group |

| 164 | [M - Br]⁺, Loss of bromine |

| 136 | [M - Br - CO]⁺, Loss of bromine and carbon monoxide |

Conclusion

This technical guide provides a foundational understanding of Ethyl 3-bromo-2-methylbenzoate, a compound for which direct experimental data is scarce. By leveraging information from analogous structures, this document offers predicted physicochemical and spectroscopic properties, along with a detailed protocol for its synthesis. The provided information is intended to facilitate further research and application of this compound in various fields, particularly in the development of novel pharmaceuticals and fine chemicals. Researchers are encouraged to use this guide as a starting point and to perform experimental validation of the predicted data.

Technical Guide: Physical Properties of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of Ethyl 3-bromo-2-methylbenzoate. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined, alongside a logical workflow for its synthesis from commercially available precursors.

Core Physical and Chemical Properties

Ethyl 3-bromo-2-methylbenzoate is an organic compound featuring a benzene ring substituted with a bromo, a methyl, and an ethyl ester group. Its structure suggests it is likely a liquid at room temperature with low volatility.

Data Presentation: Physical Properties

Direct experimental data for Ethyl 3-bromo-2-methylbenzoate is not widely available in public literature. The following table summarizes key physical properties, including data for the parent carboxylic acid (3-bromo-2-methylbenzoic acid) and a closely related isomer, Ethyl 3-bromobenzoate, for comparative purposes.

| Property | Value for Ethyl 3-bromo-2-methylbenzoate | Value for 3-bromo-2-methylbenzoic acid | Value for Ethyl 3-bromobenzoate |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₈H₇BrO₂[1] | C₉H₉BrO₂[2][3] |

| Molecular Weight | 243.10 g/mol | 215.044 g/mol [1] | 229.07 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[1] | Liquid[2] | |

| Boiling Point | Estimated: 316.1±30.0 °C at 760 mmHg[1] | 130-131 °C at 12 mmHg[2] | |

| Melting Point | 152-156 °C[1] | ||

| Density | ~1.6 g/cm³[1] | 1.431 g/mL at 25 °C[2] | |

| Refractive Index | 1.595[1] | n20/D 1.541[2] | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and acetone. |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a compound like Ethyl 3-bromo-2-methylbenzoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like Ethyl 3-bromo-2-methylbenzoate, which may have a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.

Protocol:

-

Apparatus Setup: Assemble a simple or fractional distillation apparatus. The apparatus consists of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum adapter and a vacuum source are also required.

-

Sample Preparation: Place a small volume of Ethyl 3-bromo-2-methylbenzoate into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is heated gently using a heating mantle.

-

Temperature Reading: The temperature is recorded from the thermometer placed at the vapor outlet of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

-

Pressure Correction: If the boiling point is determined under reduced pressure, it can be converted to the atmospheric pressure boiling point using a nomograph or appropriate calculations.

Determination of Density

Density is the mass per unit volume of a substance.

Protocol:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Volume Measurement: Fill the pycnometer with the sample liquid (Ethyl 3-bromo-2-methylbenzoate) up to the calibration mark, ensuring there are no air bubbles. Weigh the filled pycnometer.

-

Calculation: The mass of the liquid is the difference between the mass of the filled and empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Protocol:

-

Apparatus: A refractometer (e.g., an Abbé refractometer) is used for this measurement.

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of Ethyl 3-bromo-2-methylbenzoate on the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted, as the refractive index is temperature-dependent (typically reported at 20°C).

Synthesis Workflow

As Ethyl 3-bromo-2-methylbenzoate is not a naturally occurring compound, it is synthesized in the laboratory. A common route involves the esterification of its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. The following diagram illustrates a logical workflow for the synthesis of 3-bromo-2-methylbenzoic acid followed by its esterification to yield the target compound.

Caption: Synthetic workflow for Ethyl 3-bromo-2-methylbenzoate.

This synthetic pathway begins with the selective lithiation of 1,3-dibromo-2-methylbenzene, followed by carboxylation to form the carboxylic acid. The final step is a classic Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst to produce the desired ethyl ester.[4][5][6][7]

References

- 1. innospk.com [innospk.com]

- 2. 3-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-methylbenzoate is a versatile synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to a methyl group and meta to an ethyl ester, offers a rich landscape for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and reaction mechanisms of Ethyl 3-bromo-2-methylbenzoate, focusing on key reaction classes including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, reduction, hydrolysis, and Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and development.

Introduction

The strategic placement of a bromine atom on the aromatic ring of Ethyl 3-bromo-2-methylbenzoate makes it an excellent substrate for a wide array of synthetic transformations. The presence of the ortho-methyl group can influence the steric environment of the reaction center, while the meta-ester group acts as a weak electron-withdrawing group, influencing the electronic properties of the aromatic ring. Understanding the interplay of these structural features is crucial for predicting and controlling the outcomes of its reactions. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and Ethyl 3-bromo-2-methylbenzoate is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.

Reaction Scheme:

Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 98 |

| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |

Note: Data for analogous aryl bromides is provided to illustrate typical reaction conditions and yields. Specific data for Ethyl 3-bromo-2-methylbenzoate is limited in the readily available literature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines.[1][2]

Reaction Scheme:

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[3]

Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 |

| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 100 | 24 |

Note: This table presents general conditions for the amination of aryl bromides. Optimization for Ethyl 3-bromo-2-methylbenzoate may be necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4]

Reaction Scheme:

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

-

Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[1]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[2]

Reaction Scheme:

Mechanism: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.

Nucleophilic Aromatic Substitution (SNA)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can activate the ring for SNAr reactions. The ester group in Ethyl 3-bromo-2-methylbenzoate is a weak electron-withdrawing group, and under forcing conditions, nucleophilic aromatic substitution may be possible.

Reaction Scheme (Example with an alkoxide):

Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the bromide leaving group.

Signaling Pathway for Nucleophilic Aromatic Substitution

Caption: The addition-elimination pathway of nucleophilic aromatic substitution.

Reduction of the Ester Group

The ethyl ester functionality of Ethyl 3-bromo-2-methylbenzoate can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Mechanism: The reduction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of an Ester

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension in an ice bath.

-

Dissolve the ester (1.0 equiv) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the ether solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product if necessary.

Hydrolysis of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction Scheme:

Mechanism: Acid-catalyzed ester hydrolysis is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated as a leaving group to yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification)

Reaction Scheme:

Mechanism: Base-promoted hydrolysis, or saponification, is an irreversible process. A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The ethoxide ion is then eliminated, and a final proton transfer from the initially formed carboxylic acid to the ethoxide ion drives the reaction to completion, forming the carboxylate salt.

Experimental Protocol: Hydrolysis of Methyl 3-bromo-2-methylbenzoate to 3-bromo-2-methylbenzoic acid A mixture of methyl 3-bromo-2-methylbenzoate (35.0 g, 152.79 mmol) and LiOH (10.9 g, 453.79 mmol) in THF (300 mL) and H₂O (50 mL) was stirred at 60 °C for 16 hours and then concentrated under vacuum.[5] The residue was diluted with water (80 mL) and the mixture was then acidified to pH 4 with 2N HCl.[5] The precipitated solids were collected by filtration and washed with water.[5] The solids were dried under vacuum to afford 3-bromo-2-methylbenzoic acid (30 g, 91% yield) as a white solid.[5]

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of Ethyl 3-bromo-2-methylbenzoate can be used to form a Grignard reagent. However, the presence of the ester group, which is electrophilic, complicates this transformation as the Grignard reagent can react with the starting material. Therefore, this reaction is typically performed with the intention of an in situ reaction or by using a large excess of magnesium and carefully controlling the reaction conditions. A more common strategy involves protecting the ester, forming the Grignard reagent, and then deprotecting.

Reaction Scheme (Intramolecular reaction is a possibility):

Mechanism of Grignard Reagent Formation: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. This is a radical process that occurs on the surface of the magnesium.

Experimental Protocol: General Procedure for Grignard Reagent Formation

-

All glassware must be rigorously dried to exclude moisture.

-

Place magnesium turnings in a flask under an inert atmosphere.

-

Add a solution of the aryl bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) to the magnesium.

-

Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

-

Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

The resulting Grignard reagent is a grayish, cloudy solution.

Conclusion

Ethyl 3-bromo-2-methylbenzoate is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the presence of the bromine atom, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The ester functionality can be manipulated through reduction or hydrolysis, and while the formation of a Grignard reagent is challenging due to the presence of the ester, it is not impossible under carefully controlled conditions. This guide provides a foundational understanding of the reactivity of Ethyl 3-bromo-2-methylbenzoate and serves as a practical resource for its application in the synthesis of complex organic molecules for pharmaceutical and materials science research.

References

An In-depth Technical Guide to Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of complex organic molecules. Its structural features, including a bromine atom and a methyl group on the benzene ring, offer multiple sites for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development, supported by data on its parent compound, 3-bromo-2-methylbenzoic acid. Due to the limited availability of experimental data for Ethyl 3-bromo-2-methylbenzoate, this guide incorporates predicted data and comparative data from its isomers to provide a thorough profile.

Chemical and Physical Properties

The physicochemical properties of Ethyl 3-bromo-2-methylbenzoate are crucial for its handling, reaction optimization, and integration into synthetic workflows. While experimental data for this specific compound is scarce, the following table summarizes its known structural information and predicted physicochemical properties. For comparative purposes, data for the related precursor, 3-bromo-2-methylbenzoic acid, is also included.

| Property | Ethyl 3-bromo-2-methylbenzoate | 3-bromo-2-methylbenzoic acid |

| IUPAC Name | Ethyl 3-bromo-2-methylbenzoate | 3-Bromo-2-methylbenzoic acid |

| Synonyms | 3-Bromo-o-toluic acid ethyl ester | 3-Bromo-o-toluic acid, 2-methyl-3-bromobenzoic acid |

| CAS Number | Not available | 76006-33-2[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₈H₇BrO₂[1] |

| Molecular Weight | 243.10 g/mol | 215.04 g/mol [1] |

| Appearance | Predicted: Colorless liquid | White to off-white crystalline powder[1] |

| Boiling Point | Predicted: ~260-280 °C at 760 mmHg | 316.1 ± 30.0 °C at 760 mmHg[1] |

| Melting Point | Not applicable | 152-156 °C[1] |

| Density | Predicted: ~1.38 g/cm³ | ~1.6 g/cm³[1] |

| Solubility | Predicted: Soluble in organic solvents like ethanol, ether, and dichloromethane; sparingly soluble in water. | Soluble in organic solvents; sparingly soluble in water. |

| Refractive Index | Predicted: ~1.54 | 1.595[1] |

Note: Predicted values are based on computational models and comparative analysis of similar compounds.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of Ethyl 3-bromo-2-methylbenzoate. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

| Spectrum | Predicted Characteristics |

| ¹H NMR | - Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). - Methyl group: A singlet around 2.5 ppm (3H, Ar-CH₃). - Aromatic protons: Three protons in the aromatic region (around 7.0-8.0 ppm), likely appearing as a triplet and two doublets, showing characteristic coupling patterns for a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | - Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). - Methyl group: A signal around 20 ppm (Ar-CH₃). - Aromatic carbons: Six signals in the aromatic region (around 120-140 ppm), including the carbon attached to bromine and the carbon attached to the methyl group. - Carbonyl carbon: A signal around 165 ppm. |

| IR Spectroscopy | - C=O stretch: A strong absorption band around 1720 cm⁻¹. - C-O stretch: A strong absorption band around 1250 cm⁻¹. - Aromatic C-H stretch: Bands above 3000 cm⁻¹. - Aliphatic C-H stretch: Bands just below 3000 cm⁻¹. - C-Br stretch: A band in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular ion (M⁺): A pair of peaks at m/z 242 and 244 with approximately equal intensity, characteristic of the presence of a single bromine atom. - Major fragmentation pathways: Loss of the ethoxy group (-OC₂H₅, M-45), loss of ethylene (-C₂H₄, from the ethyl ester), and loss of the carbonyl group (-CO). |

Experimental Protocols

The synthesis of Ethyl 3-bromo-2-methylbenzoate is typically achieved through a two-step process: the synthesis of the precursor 3-bromo-2-methylbenzoic acid, followed by its esterification.

Synthesis of 3-bromo-2-methylbenzoic acid

A common method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Materials:

-

1,3-dibromo-2-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2-3 hours.

-

In a separate container, crush a sufficient amount of dry ice.

-

Carefully and quickly, add the crushed dry ice to the reaction mixture. The temperature will rise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-methylbenzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Fischer Esterification to Ethyl 3-bromo-2-methylbenzoate

The synthesized 3-bromo-2-methylbenzoic acid can be converted to its ethyl ester via Fischer esterification.

Materials:

-

3-bromo-2-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-bromo-2-methylbenzoate.

-

Purify the crude product by vacuum distillation or column chromatography.

Visualization of Synthetic Pathway

The following diagrams illustrate the key synthetic steps and relationships.

Caption: Synthetic workflow for Ethyl 3-bromo-2-methylbenzoate.

Caption: Relationship of Ethyl 3-bromo-2-methylbenzoate to its precursor and isomers.

Applications in Drug Development

While specific applications of Ethyl 3-bromo-2-methylbenzoate in drug development are not extensively documented, its precursor, 3-bromo-2-methylbenzoic acid, serves as a versatile building block for synthesizing biologically active molecules.[1][2] The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid (or its ester derivative) can be converted into amides, ketones, or other functional groups.

This structural motif is found in compounds investigated for a range of therapeutic areas. For instance, substituted benzoic acid derivatives have been explored as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease. Furthermore, the broader class of substituted bromobenzoates has shown potential in the development of antibacterial agents.

The strategic placement of the bromo and methyl groups in Ethyl 3-bromo-2-methylbenzoate can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The methyl group can provide a steric handle to influence binding to a biological target, while the bromine atom can be used to introduce further complexity or can be involved in halogen bonding interactions. Researchers and drug development professionals can utilize Ethyl 3-bromo-2-methylbenzoate as a starting material to generate novel derivatives for screening in various disease models. Its utility lies in its potential to be a key intermediate for creating libraries of compounds for high-throughput screening and lead optimization.[2]

Conclusion

Ethyl 3-bromo-2-methylbenzoate is a valuable, albeit under-characterized, synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted properties, detailed synthetic protocols, and a discussion of its potential applications in the field of drug development. The information presented, including the comparative data from related isomers, should serve as a useful resource for researchers and scientists looking to incorporate this compound into their synthetic strategies for the discovery of new therapeutic agents and advanced materials. Further experimental validation of the predicted physicochemical and spectroscopic data is warranted to fully elucidate the properties of this compound.

References

A Technical Guide to the Commercial Availability and Synthetic Utility of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-methylbenzoate (CAS No. 103038-43-3) is a substituted aromatic carboxylic acid ester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its specific substitution pattern—a bromine atom at the 3-position and a methyl group at the 2-position of the benzoate ring—offers synthetic handles for further molecular elaboration, making it a key intermediate in the preparation of more complex, biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis, and insights into its applications in the development of therapeutic agents.

Commercial Availability

Ethyl 3-bromo-2-methylbenzoate is commercially available from a range of chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The purity of the commercially available compound is typically high, often exceeding 97%. The following table summarizes the availability of Ethyl 3-bromo-2-methylbenzoate from various suppliers, highlighting typical purities and quantities offered. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 103038-43-3 | ≥97% | Gram to multi-gram scale |

| BLD Pharm | 103038-43-3 | ≥97% | Gram to kilogram scale |

| ChemScene | 103038-43-3 | ≥98% | Milligram to gram scale |

| Capot Chemical | 103038-43-3 | ≥97% | Gram to kilogram scale |

| Ambeed | 103038-43-3 | ≥95% | Gram to multi-gram scale |

| Vvchem | 103038-43-3 | >98% | Bulk quantities |

Synthesis of Ethyl 3-bromo-2-methylbenzoate

The most common and straightforward method for the preparation of Ethyl 3-bromo-2-methylbenzoate is the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-bromo-2-methylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzoic acid in an excess of anhydrous ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Care should be taken as carbon dioxide evolution may cause pressure buildup.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-bromo-2-methylbenzoate.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Drug Development

Ethyl 3-bromo-2-methylbenzoate is a versatile intermediate in the synthesis of various pharmaceutically active compounds. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of complex molecular architectures. The ester and methyl groups can also be modified or may contribute to the overall steric and electronic properties of the final molecule.

Role as a Precursor to Kinase Inhibitors

One of the notable applications of Ethyl 3-bromo-2-methylbenzoate is in the synthesis of bi-aryl pyrimidine derivatives, which have been investigated as potent kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of these inhibitors often involves a key cross-coupling reaction where the bromine atom of Ethyl 3-bromo-2-methylbenzoate is replaced by a larger, functionalized moiety.

Intermediate in the Synthesis of PD-1/PD-L1 Inhibitors

Recent patent literature indicates the use of Ethyl 3-bromo-2-methylbenzoate in the preparation of nitrophenyl ether compounds designed as inhibitors of the PD-1/PD-L1 interaction.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. Small molecule inhibitors of this pathway are a promising area of cancer immunotherapy. In these syntheses, the core structure provided by Ethyl 3-bromo-2-methylbenzoate is elaborated through a series of reactions to yield the final immunomodulatory agent.

Building Block for Radiolabeled Compounds

Ethyl 3-bromo-2-methylbenzoate's precursor, 3-bromo-2-methylbenzoic acid, has been utilized in multicomponent reactions to create scaffolds for subsequent radiolabeling, for example, with fluorine-18 ([¹⁸F]).[5][6] These radiolabeled molecules are invaluable tools in positron emission tomography (PET) imaging, a non-invasive technique used in preclinical and clinical research to visualize and quantify biological processes at the molecular level. This application underscores the utility of the 3-bromo-2-methylbenzoyl moiety in developing diagnostic agents.

Conclusion

Ethyl 3-bromo-2-methylbenzoate is a readily available and synthetically versatile building block with significant applications in drug discovery and development. Its utility as a precursor to kinase inhibitors, immune checkpoint inhibitors, and radiolabeled imaging agents highlights its importance for researchers and scientists in the pharmaceutical and biotechnology sectors. The straightforward synthesis and commercial availability of this compound further enhance its appeal as a key intermediate in the quest for novel therapeutics and diagnostic tools.

References

- 1. US7528143B2 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 2. US7825246B2 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 3. RU2597364C2 - Ðи-аÑил-меÑа-пиÑимидиновÑе ингибиÑоÑÑ ÐºÐ¸Ð½Ð°Ð· - Google Patents [patents.google.com]

- 4. WO2021148043A1 - ç¡åºè¯éç±»ååç©ãå ¶å¶å¤æ¹æ³åè¯ç©ç»åç©ä¸ç¨é - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. MCR Scaffolds Get Hotter with 18F-Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Ethyl 3-bromo-2-methylbenzoate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-methylbenzoate is a versatile synthetic intermediate, valued for its utility in constructing complex molecular architectures. Its substituted benzene ring, featuring a bromine atom, a methyl group, and an ethyl ester, offers multiple reaction sites for derivatization. The bromine atom, in particular, serves as a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of ethyl 3-bromo-2-methylbenzoate in several cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Applications

The strategic placement of the bromo, methyl, and ester functionalities on the aromatic ring makes ethyl 3-bromo-2-methylbenzoate a valuable building block for the synthesis of a diverse array of target molecules. The primary applications revolve around its participation in palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents at the 3-position of the benzoate ring.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting aryl alkynes are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling with an amine. This is a powerful tool for the synthesis of arylamines, a common motif in medicinal chemistry.